molecular formula C22H22N2O5 B128974 4-Hydroxymethyl Ambrisentan CAS No. 1106685-66-8

4-Hydroxymethyl Ambrisentan

カタログ番号: B128974
CAS番号: 1106685-66-8
分子量: 394.4 g/mol
InChIキー: PDUAYPFMBRYSNN-LJQANCHMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxymethyl Ambrisentan is a metabolite of Ambrisentan, an endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. This compound is characterized by its chemical formula C22H22N2O5 and is known for its role in the metabolic pathway of Ambrisentan .

科学的研究の応用

Pharmacokinetics and Metabolism

4-Hydroxymethyl ambrisentan is formed through the metabolism of ambrisentan via cytochrome P450 enzymes. Studies indicate that this metabolite plays a crucial role in the drug's overall pharmacokinetic profile.

  • Half-Life : The terminal half-life of ambrisentan ranges from 9 to 15 hours, with this compound being one of the primary metabolites detected in plasma .
  • Bioavailability : The bioavailability of ambrisentan can be influenced by various factors, including co-administration with other substances such as shikonin, which has been shown to significantly affect the metabolism of both ambrisentan and its hydroxymethyl derivative .

Drug Interactions

Research has highlighted the potential for this compound to interact with other drugs, particularly those metabolized by cytochrome P450 enzymes.

  • Inhibitory Effects : A study demonstrated that shikonin could inhibit the metabolism of ambrisentan, resulting in increased plasma concentrations of both ambrisentan and this compound . This interaction underscores the importance of monitoring drug combinations in clinical settings to avoid adverse effects.

Therapeutic Applications

This compound's role extends beyond being a mere metabolite; it may possess therapeutic benefits in various conditions.

  • Pulmonary Arterial Hypertension : As a metabolite of an established treatment for PAH, this compound may contribute to the overall efficacy of ambrisentan therapy. Clinical trials have shown significant improvements in patients' exercise capacity and quality of life when treated with ambrisentan .
  • Potential for Broader Applications : Given its mechanism as an endothelin receptor antagonist, there is ongoing research into its potential applications for other cardiovascular conditions, chronic kidney disease, and even cancer-related therapies due to its vasodilatory effects .

Case Studies and Research Findings

Several studies have documented the effects and interactions involving this compound:

  • Herb-Drug Interaction Study : In an animal model, researchers found that co-administration of shikonin with ambrisentan resulted in significant increases in the maximum concentration (C_max) and area under the curve (AUC) for both compounds. This suggests that herbal supplements may alter the pharmacokinetics of conventional drugs like ambrisentan and its metabolites .
  • Clinical Trials : In pivotal trials for PAH treatment, patients receiving ambrisentan exhibited improved six-minute walk distances (6MWD) and overall functional class improvements over extended periods . The role of this compound in these outcomes is an area ripe for further investigation.

作用機序

The mechanism of action of 4-Hydroxymethyl Ambrisentan is closely related to that of Ambrisentan. Ambrisentan blocks the endothelin type A receptor, preventing endothelin-1 from binding and causing vasoconstriction . This leads to vasodilation and reduced blood pressure in pulmonary arteries. The exact molecular targets and pathways for this compound are less well-defined but are believed to be similar to those of Ambrisentan .

類似化合物との比較

4-Hydroxymethyl Ambrisentan can be compared with other metabolites of endothelin receptor antagonists, such as:

The uniqueness of this compound lies in its specific metabolic pathway and its role in the pharmacokinetics of Ambrisentan .

生物活性

4-Hydroxymethyl ambrisentan is a significant metabolite of ambrisentan, an endothelin receptor antagonist (ERA) primarily used in the treatment of pulmonary arterial hypertension (PAH). This article delves into the biological activity of this compound, examining its pharmacokinetics, interactions, and implications in clinical settings.

Overview of Ambrisentan and Its Metabolite

Ambrisentan is a selective antagonist for the endothelin A receptor (ET_A), which plays a crucial role in vasoconstriction and cellular proliferation. The compound is metabolized predominantly by hepatic glucuronidation and oxidative pathways, primarily involving cytochrome P450 enzymes. The main metabolites include ambrisentan glucuronide and this compound, with the latter being formed through oxidative metabolism by CYP3A4 and CYP2C19 .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its behavior in biological systems:

  • Absorption : Following oral administration of ambrisentan, peak plasma concentrations (C_max) are typically reached within 1.5 to 2 hours.
  • Bioavailability : While the absolute bioavailability of ambrisentan is not precisely defined, it is suggested to be high based on physiologically-based pharmacokinetic modeling.
  • Half-life : The terminal half-life of ambrisentan ranges from 9 to 15 hours, depending on dosage .
  • Metabolism : Approximately 20% of ambrisentan undergoes oxidative metabolism to yield this compound, which is further glucuronidated to form this compound glucuronide .

Biological Activity and Mechanism

The biological activity of this compound is characterized by its lower affinity for the ET_A receptor compared to its parent compound. Specifically, it exhibits a binding affinity that is approximately 65-fold less than that of ambrisentan itself . This reduced efficacy may influence its role in therapeutic contexts.

Table: Comparison of Ambrisentan and Its Metabolite

Property Ambrisentan This compound
Receptor Affinity High for ET_ALow (65-fold less than ambrisentan)
Metabolism Pathways Glucuronidation, CYP3A4Primarily via oxidative metabolism
Half-life 9-15 hoursNot specifically defined
C_max Timing 1.5-2 hoursNot applicable

Case Studies and Research Findings

Recent studies have highlighted the interactions between shikonin and ambrisentan, providing insights into the pharmacokinetics of both compounds. In an experimental setup involving male Sprague-Dawley rats, it was found that co-administration of shikonin significantly increased the C_max and area under the curve (AUC) for ambrisentan but led to modest decreases in C_max and AUC for this compound .

Moreover, enzyme kinetic studies indicated that shikonin inhibits the metabolism of both compounds through competitive inhibition mechanisms with IC_50 values around 5.865 μM for human microsomes . This suggests potential clinical significance regarding drug-drug interactions when these substances are co-administered.

特性

IUPAC Name

(2S)-2-[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUAYPFMBRYSNN-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1106685-66-8
Record name 4-Hydroxymethyl ambrisentan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1106685668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXYMETHYL AMBRISENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q55T0406HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the relationship between Ambrisentan and 4-Hydroxymethyl Ambrisentan?

A1: this compound is the major metabolite of Ambrisentan, an endothelin type A (ETA)-selective receptor antagonist used to treat pulmonary arterial hypertension (PAH) []. Ambrisentan is primarily metabolized by glucuronidation, but it also undergoes oxidative metabolism by the cytochrome P450 enzyme CYP3A4 to form this compound [].

Q2: Does the co-administration of Ambrisentan with strong CYP3A4 inhibitors, such as Ketoconazole, significantly impact the pharmacokinetics of this compound?

A2: Research indicates that while Ketoconazole, a potent CYP3A4 inhibitor, increases Ambrisentan exposure, it moderately decreases the exposure of this compound []. This suggests that inhibiting CYP3A4-mediated metabolism might not lead to a proportional increase in this compound levels.

Q3: Are there known interactions between Ambrisentan and herbal medicines that could affect this compound levels?

A3: A study investigating the herb-drug interaction between Ambrisentan and Shikonin, a compound found in the roots of Lithospermum erythrorhizon, revealed that Shikonin could inhibit the metabolism of Ambrisentan, leading to increased Ambrisentan and decreased this compound exposure in rats []. This finding highlights the potential for herb-drug interactions to impact the pharmacokinetic profile of Ambrisentan and its metabolite.

Q4: Does the co-administration of Ambrisentan with other drugs used for PAH, such as Tadalafil, lead to significant pharmacokinetic interactions?

A4: A study investigating the pharmacokinetic interaction between Ambrisentan and Tadalafil, a phosphodiesterase type 5 (PDE-5) inhibitor, in healthy volunteers found no clinically relevant changes in the pharmacokinetic profiles of either drug when co-administered []. This suggests that dose adjustments may not be necessary when these two drugs are used together for PAH treatment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。